Thermal decomposition profile of Diammonium azelate
Thermal decomposition profile of Diammonium azelate
Thermal Decomposition Profile of Diammonium Azelate: A Comprehensive Technical Guide
Executive Summary
Diammonium azelate (DAA), the diammonium salt of the 9-carbon linear dicarboxylic acid (azelaic acid), is a critical functional compound utilized across advanced chemical synthesis, pharmaceutical formulation, and electronic component manufacturing[1]. In the electronics sector, it serves as a high-performance electrolyte solute in aluminum electrolytic capacitors, where its thermal stability dictates the operational temperature limits, equivalent series resistance (ESR), and spark voltage of the energy storage device[1]. This whitepaper provides an in-depth analysis of the thermal decomposition mechanisms of DAA, kinetic profiling data, and the rigorous analytical protocols required for accurate characterization.
Structural and Thermodynamic Foundations
The thermal stability of ammonium carboxylates is intrinsically linked to the molecular weight and chain length of the carboxylic anion[2]. As a C9 aliphatic dicarboxylate, DAA benefits from extensive van der Waals interactions and a robust, dense hydrogen-bonding network compared to lower-molecular-weight homologues (e.g., ammonium acetate or adipate)[2]. This structural advantage translates to a higher onset temperature for thermal degradation, making it highly desirable for applications requiring sustained performance under thermal stress[3].
Mechanistic Pathways of Thermal Decomposition
The thermal decomposition of DAA is not a singular, catastrophic event but a multi-stage kinetic process[4]. Upon heating, the salt undergoes two primary, competing endothermic pathways before secondary degradation occurs at extreme temperatures.
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Pathway A: Deammoniation (Proton Transfer) The dominant mechanism at lower temperatures (100°C – 150°C) is a reversible proton-transfer reaction[4]. The ammonium ion ( NH4+ ) donates a proton back to the azelate anion, yielding free azelaic acid and gaseous ammonia ( NH3 ). Because ammonia is highly volatile, it escapes the condensed phase, driving the equilibrium toward complete dissociation.
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Pathway B: Dehydration (Amidation) Concurrently, a condensation reaction can occur where water is eliminated from the ammonium carboxylate complex, yielding azelamide (the amide derivative of azelaic acid)[4]. This pathway typically requires slightly higher activation energy but becomes significant if the system is under pressure or in a closed environment where NH3 and H2O cannot readily escape.
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Secondary Degradation (Decarboxylation and Fragmentation) Above 250°C, the residual azelaic acid or azelamide undergoes irreversible thermal breakdown. This involves decarboxylation (loss of CO2 ), dehydration, and the homolytic cleavage of the aliphatic backbone, producing a complex mixture of low-molecular-weight hydrocarbons, carbon monoxide, and water vapor.
Fig 1: Mechanistic pathways of Diammonium Azelate thermal decomposition.
Quantitative Thermal Profiling
To accurately map the thermal stability of DAA, Thermogravimetric Analysis (TGA) is employed to measure mass loss as a function of temperature[2]. The table below summarizes the typical thermal events observed for DAA under an inert nitrogen atmosphere at a heating rate of 10°C/min.
| Thermal Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Primary Chemical Event |
| Stage I | 100 – 160 | ~15 - 18% | NH3 , H2O | Deammoniation and partial dehydration. |
| Stage II | 180 – 280 | ~60 - 70% | Azelaic Acid (vapor) | Evaporation of free azelaic acid and amides. |
| Stage III | > 280 | > 10% | CO2 , CO , Hydrocarbons | Decarboxylation and backbone fragmentation. |
Note: The exact onset temperatures are highly dependent on the heating rate and the atmospheric conditions of the testing environment.
Experimental Protocol: TGA-FTIR/MS Workflow
To validate the decomposition profile of DAA for sensitive applications like capacitor electrolyte formulation[1], a self-validating experimental workflow must be established. The integration of Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) with TGA allows for the real-time identification of evolved gases, directly linking mass loss to specific mechanistic pathways.
Rationale & Causality: Standard TGA only provides mass loss data, leaving the chemical nature of the volatilized species ambiguous[4]. By coupling TGA with EGA (Evolved Gas Analysis), we create a closed-loop validation system: if a 15% mass drop occurs at 130°C, the simultaneous detection of an NH3 IR stretch confirms deammoniation rather than simple moisture evaporation.
Step-by-Step Methodology:
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Sample Preparation & Desiccation: DAA is highly hygroscopic[5]. Store the synthesized or commercial DAA in a vacuum desiccator over anhydrous calcium chloride for at least 48 hours prior to analysis. Causality: Absorbed ambient moisture will create an artificial endothermic peak near 100°C, skewing the kinetic calculation of the deammoniation step.
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Crucible Selection: Use an aluminum oxide ( Al2O3 ) crucible[5]. Causality: Avoid standard aluminum pans, as the secondary decomposition temperatures can approach the melting point of thin aluminum, and acidic byproducts (free azelaic acid) may react with the metal, altering the mass profile.
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Calibration and Baseline: Run a blank Al2O3 crucible under a N2 flow rate of 50 mL/min to establish a thermal baseline.
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Sample Loading: Accurately weigh 5.0 to 7.0 mg of DAA into the crucible[5]. Causality: Smaller masses prevent thermal gradients within the sample and minimize the risk of mass-transfer limitations where evolved gases become trapped in the bulk powder.
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Thermal Ramping: Program the TGA to hold at 30°C for 5 minutes to stabilize the microbalance. Initiate a heating ramp of 10°C/min up to 500°C.
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Evolved Gas Analysis (EGA): Route the exhaust gas through a heated transfer line (maintained at 200°C) into the FTIR gas cell. Causality: The transfer line must be heated to prevent the condensation of high-boiling azelaic acid vapors before they reach the detector. Monitor the characteristic IR bands for NH3 (966, 930 cm−1 ), H2O (3500-4000 cm−1 ), and CO2 (2350 cm−1 ).
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Kinetic Modeling: Utilize the Kissinger or Flynn-Wall-Ozawa methods by repeating the experiment at multiple heating rates (e.g., 5, 10, 15, 20°C/min) to calculate the activation energy ( Ea ) of the deammoniation step.
Fig 2: Standardized TGA-FTIR experimental workflow for evolved gas analysis.
Industrial Implications: Energy Storage and Beyond
In aluminum electrolytic capacitors, the electrolyte must withstand high temperatures (up to 105°C or 125°C ratings) without excessive gas generation, which would cause the capacitor casing to bulge or rupture[1]. DAA provides an optimal balance: its long aliphatic chain ensures a high spark voltage (preventing dielectric breakdown), while its relatively high molecular weight suppresses premature deammoniation compared to shorter-chain salts like ammonium adipate or formate[1][3]. Understanding its precise thermal decomposition profile allows engineers to formulate solvent blends (e.g., ethylene glycol or γ -butyrolactone) that stabilize the ammonium-azelate equilibrium, pushing the operational threshold of the capacitor to higher temperatures.
References
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"Investigation of Thermal Properties of Carboxylates with Various Structures." University of North Carolina Asheville (UNCA). Available at:[Link]
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"Volatility of Atmospherically Relevant Alkylaminium Carboxylate Salts." ACS Publications. Available at:[Link]
- "WO2014208607A1 - 電解コンデンサ用電解液及び電解コンデンサ (Electrolytic solution for electrolytic capacitors and electrolytic capacitor)." Google Patents.
